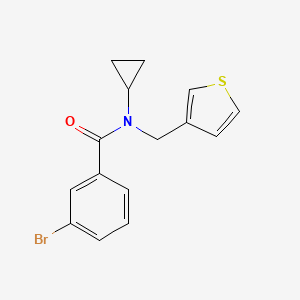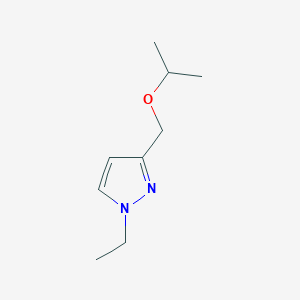
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(isopropoxymethyl)-1H-pyrazole, also known as EIMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EIMDP is a pyrazole derivative that has been synthesized through various methods and has shown promising results in a range of scientific studies.
Mécanisme D'action
The mechanism of action of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in the body. In the case of Alzheimer's disease, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole binds to amyloid-beta plaques in the brain, allowing for their detection through imaging techniques. In the case of inflammation, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is believed to inhibit the production of pro-inflammatory cytokines by binding to specific enzymes involved in their production.
Biochemical and Physiological Effects
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to have several biochemical and physiological effects in the body. In addition to its potential diagnostic and anti-inflammatory properties, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has also been shown to have antioxidant properties. Studies have found that 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can scavenge free radicals in the body, which can cause oxidative stress and damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole for lab experiments is its specificity. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to bind to specific receptors or enzymes in the body, which makes it a useful tool for studying these targets. However, one limitation of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is its potential toxicity. Studies have found that high doses of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can be toxic to cells, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole. One area of interest is the development of new diagnostic tools for Alzheimer's disease using 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole. Researchers are also exploring the potential of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole as a treatment for inflammatory diseases. Additionally, there is interest in exploring the antioxidant properties of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole and its potential use in preventing oxidative stress-related diseases. Overall, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is a promising compound that has the potential to advance medical research in several areas.
Méthodes De Synthèse
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can be synthesized through several methods, including the reaction of ethyl hydrazinecarboxylate with isopropoxymethyl ketone in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde with isopropoxymethyl magnesium bromide. The resulting product is then treated with acetic anhydride and p-toluenesulfonic acid to yield 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole.
Applications De Recherche Scientifique
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been the subject of numerous scientific studies due to its potential applications in medical research. One of the most promising applications of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is its use as a diagnostic tool for Alzheimer's disease. Researchers have found that 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can bind to amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. This binding allows for the detection of these plaques through imaging techniques such as positron emission tomography (PET).
Another potential application of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is its use as an anti-inflammatory agent. Studies have shown that 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This inhibition could potentially lead to the development of new treatments for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-ethyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-11-6-5-9(10-11)7-12-8(2)3/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODWQNNHAZUZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,3'-Bipyridine]-4-carboxamide](/img/structure/B2528475.png)
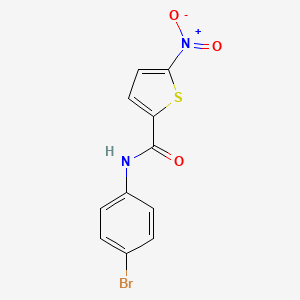
![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)
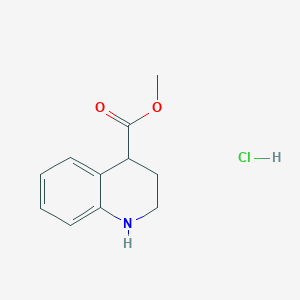

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)

![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)

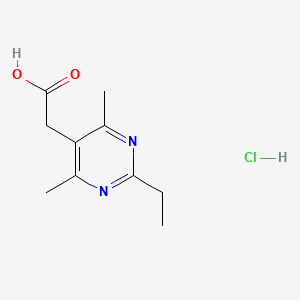
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2528492.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2528494.png)
